3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne

CAS No.: 24690-53-7

Cat. No.: VC3781177

Molecular Formula: C5HF7

Molecular Weight: 194.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24690-53-7 |

|---|---|

| Molecular Formula | C5HF7 |

| Molecular Weight | 194.05 g/mol |

| IUPAC Name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne |

| Standard InChI | InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H |

| Standard InChI Key | XVWWKXCMZXAERD-UHFFFAOYSA-N |

| SMILES | C#CC(C(F)(F)F)(C(F)(F)F)F |

| Canonical SMILES | C#CC(C(F)(F)F)(C(F)(F)F)F |

Introduction

Chemical Identity and Nomenclature

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is a fluorinated organic compound with significant scientific interest. The compound features a terminal alkyne group attached to a perfluorinated carbon chain, creating a unique chemical entity with specialized properties.

Identification Parameters

The compound is uniquely identified through various standardized systems, facilitating its tracking in chemical databases and literature. The following table presents the primary identification parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 24690-53-7 |

| IUPAC Name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne |

| Molecular Formula | C₅HF₇ |

| Molecular Weight | 194.05 g/mol |

| InChI | InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H |

| InChIKey | XVWWKXCMZXAERD-UHFFFAOYSA-N |

| SMILES | C#CC(C(F)(F)F)(C(F)(F)F)F |

The compound is also known by several synonyms, including (Perfluoroisopropyl)acetylene, 3,3-bis(trifluoromethyl)-3-fluoro-propyne, and 2-Trifluormethyl-1,1,1,2-tetrafluorbutin . These alternative names often reflect different naming conventions or emphasize particular structural aspects of the molecule.

Structural Characteristics

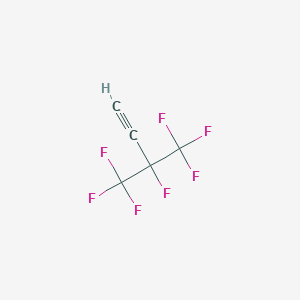

The molecular structure of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne features a terminal alkyne group (C≡C-H) connected to a highly fluorinated carbon skeleton. The compound contains a total of seven fluorine atoms distributed across two -CF₃ groups and one additional fluorine attached to the central carbon atom .

Key structural elements include:

This unique arrangement of functional groups contributes to the compound's distinctive chemical behavior and reactivity profile.

Physical and Chemical Properties

Physical Properties

Understanding the physical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is essential for its handling, storage, and application in various scientific and industrial contexts.

| Property | Value | Reference |

|---|---|---|

| Physical State | Gas at room temperature | |

| Boiling Point | 23°C | |

| Density | 1.457 g/cm³ | |

| Vapor Pressure | 1900 mmHg at 25°C | |

| LogP | 2.45250 | |

| Index of Refraction | 1.289 | |

| Exact Mass | 193.99700 |

The relatively low boiling point of 23°C indicates that 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne exists primarily as a gas at standard room temperature and pressure . This volatility, combined with its high vapor pressure (1900 mmHg at 25°C), necessitates specialized handling procedures and storage conditions .

Chemical Properties

The chemical reactivity of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is influenced by both its terminal alkyne functionality and its heavily fluorinated carbon skeleton. While specific reactivity data is limited in the available literature, several characteristic properties can be inferred from its structure:

-

Terminal Alkyne Reactivity: The terminal alkyne group (C≡C-H) typically exhibits mild acidity, enabling participation in various metal-catalyzed coupling reactions and click chemistry applications.

-

Electron-Withdrawing Effects: The presence of multiple fluorine atoms creates a strongly electron-withdrawing environment that likely influences the reactivity of the alkyne group.

-

Stability Considerations: The perfluorinated portion of the molecule typically contributes to enhanced thermal and chemical stability compared to non-fluorinated analogues.

-

Potential for Addition Reactions: The triple bond can undergo various addition reactions characteristic of alkynes, potentially modified by the electronic effects of the fluorinated substituents.

These properties make 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne a potentially valuable building block in specialized synthetic applications where fluorinated functionality is desired.

Applications and Uses

Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne finds application primarily in scientific research contexts. The available literature identifies several general application areas:

-

Laboratory Chemicals: Utilized as a specialized reagent in chemical research

-

Scientific Research and Development: Employed in fundamental studies of organofluorine chemistry

-

Manufacture of Substances: Serves as a building block for the synthesis of more complex fluorinated compounds

The terminal alkyne functionality, combined with the perfluorinated substituent, makes this compound potentially valuable in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). Such reactions could enable the incorporation of perfluorinated moieties into complex molecular structures.

Comparison with Related Compounds

To contextualize the properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne, comparison with structurally related compounds provides valuable insights. One closely related compound is 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene (CAS: 88562-41-8), which differs only in containing a terminal alkene rather than an alkyne .

| Property | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene |

|---|---|---|

| Molecular Formula | C₅HF₇ | C₅H₃F₇ |

| Molecular Weight | 194.05 g/mol | 196.07 g/mol |

| Functional Group | Terminal alkyne (C≡C-H) | Terminal alkene (C=C-H₂) |

| SMILES | C#CC(C(F)(F)F)(C(F)(F)F)F | C=CC(C(F)(F)F)(C(F)(F)F)F |

| InChIKey | XVWWKXCMZXAERD-UHFFFAOYSA-N | YOIHZDOLVJDWDY-UHFFFAOYSA-N |

The key difference in unsaturation type (alkyne versus alkene) significantly influences reactivity patterns and potential applications. The alkyne derivative likely exhibits:

-

Higher reactivity in addition reactions

-

Greater acidity of the terminal hydrogen

-

Participation in a broader range of click chemistry applications

-

Different geometric constraints due to the linear alkyne versus planar alkene geometry

These differences highlight how subtle structural variations can dramatically alter chemical behavior and application suitability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume